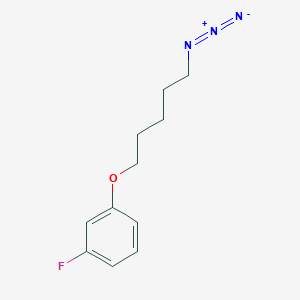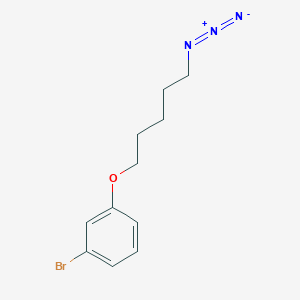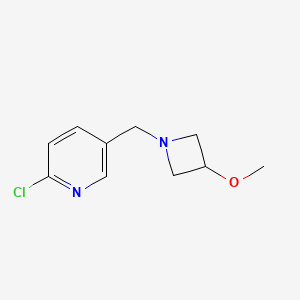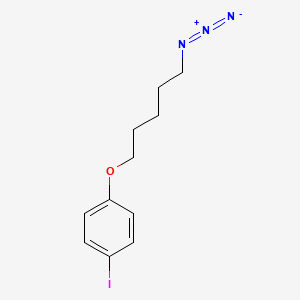
1-((5-Azidopentyl)oxy)-4-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((5-Azidopentyl)oxy)-4-iodobenzene is an organic compound that features both azide and iodine functional groups The presence of these groups makes it a versatile intermediate in organic synthesis, particularly in the field of click chemistry and other bioorthogonal reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Azidopentyl)oxy)-4-iodobenzene typically involves a multi-step process. One common method starts with the iodination of a benzene derivative, followed by the introduction of the azide group through nucleophilic substitution. For instance, 4-iodophenol can be reacted with 5-bromo-1-pentanol to form 1-(5-bromopentyl)oxy-4-iodobenzene. This intermediate is then treated with sodium azide (NaN₃) to replace the bromine atom with an azide group, yielding this compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides and iodine compounds.
Chemical Reactions Analysis
Types of Reactions
1-((5-Azidopentyl)oxy)-4-iodobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The azide group can participate in nucleophilic substitution reactions, forming triazoles through click chemistry.
Oxidation and Reduction: The iodine atom can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki or Sonogashira couplings, to form more complex molecules.
Common Reagents and Conditions
Sodium Azide (NaN₃): Used for introducing the azide group.
Palladium Catalysts: Commonly used in coupling reactions.
Copper Catalysts: Utilized in click chemistry for azide-alkyne cycloaddition.
Major Products Formed
Triazoles: Formed through click chemistry.
Coupled Products: Formed through various coupling reactions, depending on the reactants used.
Scientific Research Applications
1-((5-Azidopentyl)oxy)-4-iodobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in bioorthogonal labeling and functionalization of biomolecules.
Industry: Utilized in the production of advanced materials and nanotechnology
Mechanism of Action
The mechanism of action of 1-((5-Azidopentyl)oxy)-4-iodobenzene primarily involves its functional groups:
Azide Group: Participates in click chemistry, forming stable triazole rings.
Iodine Atom: Acts as a leaving group in substitution reactions and can be involved in redox reactions
Comparison with Similar Compounds
Similar Compounds
- 1,5-bis((5-azidopentyl)oxy)pentane
- 1-Azido-2-(2-(2-methoxyethoxy)ethoxy)ethane
- 11-Azido-3,6,9-trioxaundecan-1-amine
Uniqueness
1-((5-Azidopentyl)oxy)-4-iodobenzene is unique due to the combination of azide and iodine functional groups, which allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis.
Properties
IUPAC Name |
1-(5-azidopentoxy)-4-iodobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14IN3O/c12-10-4-6-11(7-5-10)16-9-3-1-2-8-14-15-13/h4-7H,1-3,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DORLUGZBQJRNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCCCCCN=[N+]=[N-])I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14IN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-Ethoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159906.png)
![3-Isopropoxy-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-amine](/img/structure/B8159912.png)
![4-Amino-3'-(trifluoromethoxy)-[1,1'-biphenyl]-3-ol](/img/structure/B8159919.png)
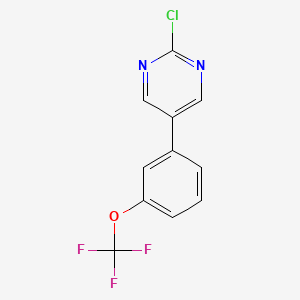
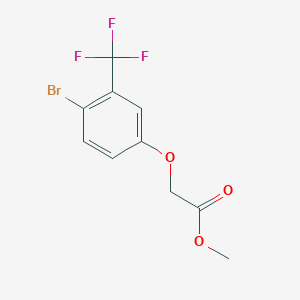
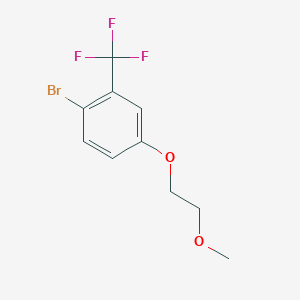
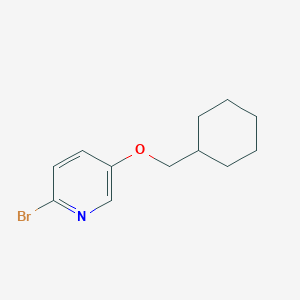

![1-[(2-Bromo-5-fluorophenyl)methyl]piperidine](/img/structure/B8159970.png)
